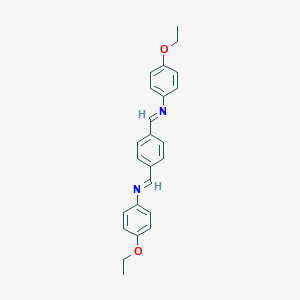
Terephthalbis(p-phenetidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of terephthalic acid (TPA), a precursor to Terephthalbis(p-phenetidine), has been explored through various sustainable methods. One study demonstrated the selective oxidation of p-cymene, derived from biodegradable terpenes like limonene or eucalyptol, into TPA using a Mn-Fe mixed-oxide heterogeneous catalyst. This process achieved a notable yield of 51% for biobased TPA in the presence of oxygen . Another approach involved the cycloaddition of biobased acrylic acid with isoprene, followed by a Pd(0)-catalyzed aromatization and a Co2+/Mn2+-catalyzed oxidation to produce TPA with high selectivity and yield . Additionally, a method to synthesize TPA at high concentrations in high-temperature liquid water was reported, which could achieve high yields (>70 mol %) and selectivities (90 mol %) by controlling the addition of oxygen gas .
Molecular Structure Analysis
The molecular ordering of TPA on a Pd(111) surface was investigated, revealing the coexistence of one-dimensional and two-dimensional supramolecular assemblies. The one-dimensional phase consists of intact TPA chains, while the two-dimensional phase features deprotonated TPA entities forming lateral ionic hydrogen bonds. This study provided insights into the self-limiting deprotonation process and the catalytic activity of the Pd surface in mediating molecular ordering . Furthermore, a new crystalline modification of TPA was discovered, which can be obtained by heating or by thermal hydrolysis of p-dicyanobenzene. This modification exhibits a monoclinic system with molecules linked through hydrogen bonds into infinite chains .
Chemical Reactions Analysis
The reactivity of TPA in the formation of metal complexes was explored, where reactions with inorganic Mn(II) or Mn(III) salts and salicylidene alkylimine led to the formation of dinuclear manganese complexes and a trinuclear mixed metal Mn2/Na complex. These complexes displayed various coordination geometries and magnetic properties, with antiferromagnetic and ferromagnetic exchange interactions observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of TPA, such as its crystalline structure and reactivity towards forming metal complexes, are crucial for understanding its role in the synthesis of Terephthalbis(p-phenetidine). The studies highlighted the importance of reaction conditions, such as temperature, pressure, and catalysts, in achieving high yields and selectivities of TPA . The molecular structure analysis provided insights into the potential for supramolecular chemistry and the influence of surfaces on molecular self-assembly . The chemical reactions analysis demonstrated TPA's ability to form stable metal complexes, which could be relevant for its further functionalization .
Wissenschaftliche Forschungsanwendungen
Safety And Hazards
When handling Terephthalbis(p-phenetidine), it is advised to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling. Contact with skin, eyes, and clothing should be avoided . Ethoxyquin, which is synthesized from p-Phenetidine, a possible mutagen, remains in the additive as an impurity at concentrations of < 2.5 mg/kg additive .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-27-23-13-9-21(10-14-23)25-17-19-5-7-20(8-6-19)18-26-22-11-15-24(16-12-22)28-4-2/h5-18H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHALPAIUOUGBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348227 |
Source


|
| Record name | N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalbis(p-phenetidine) | |
CAS RN |
17696-60-5 |
Source


|
| Record name | N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1,4-PHENYLENEDIMETHYLIDYNE)DI-P-PHENETIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

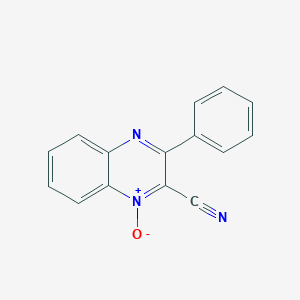

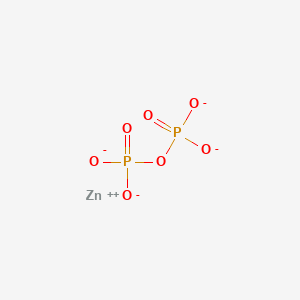





![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
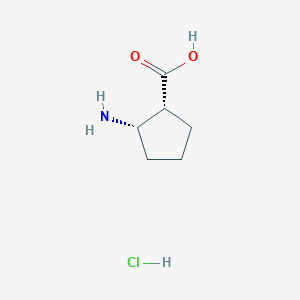
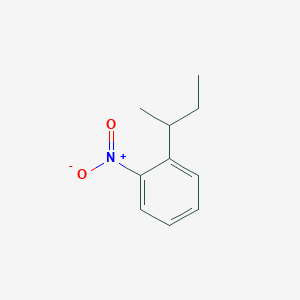
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
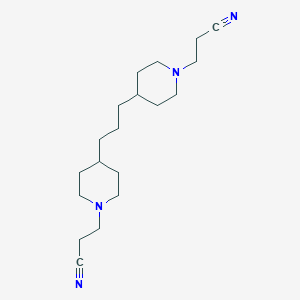
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)